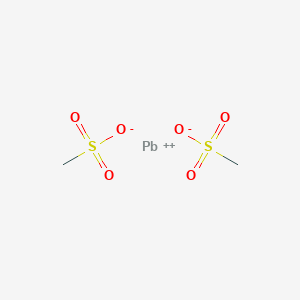
Methanesulfonic acid, lead(2+) salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonic acid, lead(2+) salt is a chemical compound formed by the reaction of methanesulfonic acid with lead. Methanesulfonic acid is an organosulfur compound with the formula CH3SO3H, known for its strong acidity and high solubility in water and organic solvents . Lead(2+) salts are commonly used in various industrial applications due to their unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Methanesulfonic acid, lead(2+) salt can be synthesized by reacting methanesulfonic acid with lead oxide or lead carbonate. The reaction typically occurs in an aqueous medium, where methanesulfonic acid acts as a strong acid to dissolve the lead compound, forming the lead(2+) salt of methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound involves the controlled reaction of methanesulfonic acid with lead compounds under specific conditions to ensure high purity and yield. The process may include steps such as filtration, crystallization, and drying to obtain the final product .
化学反応の分析
Types of Reactions
Methanesulfonic acid, lead(2+) salt undergoes various chemical reactions, including:
Reduction: Lead(2+) can be reduced to metallic lead under specific conditions.
Substitution: Methanesulfonic acid can participate in substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and oxidizing agents. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce lead oxides, while substitution reactions can yield various lead-containing organic compounds .
科学的研究の応用
Chemistry
Methanesulfonic acid, lead(II) salt is utilized as a reagent in organic synthesis and catalysis due to its strong acidic properties. It facilitates reactions such as esterification and alkylation, contributing to the development of complex organic molecules.
| Application | Description |
|---|---|
| Organic Synthesis | Acts as a catalyst in various chemical reactions. |
| Esterification | Used in the production of esters from alcohols and acids. |
| Alkylation | Facilitates the introduction of alkyl groups into organic compounds. |
Biology
Research indicates that this compound interacts with biological systems, particularly with enzymes and proteins involved in metal ion transport and homeostasis. Its effects on cellular processes can influence metabolic pathways.
| Biological Interaction | Effect |
|---|---|
| Enzyme Activity | Alters conformation and activity of metalloproteins. |
| Cellular Signaling | Disrupts calcium signaling pathways affecting cell function. |
Medicine
Exploratory studies suggest potential applications in pharmaceuticals, particularly in drug delivery systems where its solubility can enhance bioavailability.
Industrial Applications
The compound is extensively used in various industrial processes:
- Electroplating : Serves as an electrolyte in metal plating processes, enhancing coating uniformity.
- Battery Production : Utilized in manufacturing lead-acid batteries due to its efficient metal ion interactions.
- Mining and Metal Recovery : Effective in leaching valuable metals from ores or waste materials.
Electrochemical Applications
Methanesulfonic acid-based electrolytes have been employed in redox flow batteries (RFBs), offering a safer alternative to traditional electrolytes based on fluoroboric or fluorosilicic acid. Its high electrical conductivity and stability make it ideal for these applications .
Biochemical Studies
A study demonstrated that exposure to methanesulfonic acid, lead(II) salt altered gene expression related to oxidative stress responses in mammalian cells, indicating its potential role in cellular metabolism modulation .
作用機序
The mechanism of action of methanesulfonic acid, lead(2+) salt involves its strong acidic nature, which allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in electroplating, the compound facilitates the deposition of lead onto a substrate .
類似化合物との比較
Methanesulfonic acid, lead(2+) salt can be compared with other lead salts and sulfonic acid derivatives:
Lead(2+) acetate: Another lead salt with different solubility and reactivity properties.
Sulfuric acid, lead(2+) salt: Similar in terms of lead content but differs in acidity and solubility.
Methanesulfonic acid, sodium salt: A sodium salt of methanesulfonic acid with different chemical properties and applications
This compound is unique due to its combination of strong acidity and high solubility, making it suitable for various specialized applications.
特性
CAS番号 |
17570-76-2 |
|---|---|
分子式 |
CH3O3PbS+ |
分子量 |
302 g/mol |
IUPAC名 |
lead(2+);methanesulfonate |
InChI |
InChI=1S/CH4O3S.Pb/c1-5(2,3)4;/h1H3,(H,2,3,4);/q;+2/p-1 |
InChIキー |
FATANZCACBSRQW-UHFFFAOYSA-M |
SMILES |
CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Pb+2] |
正規SMILES |
CS(=O)(=O)[O-].[Pb+2] |
Key on ui other cas no. |
17570-76-2 |
ピクトグラム |
Corrosive; Irritant; Health Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















